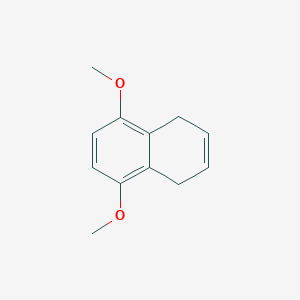

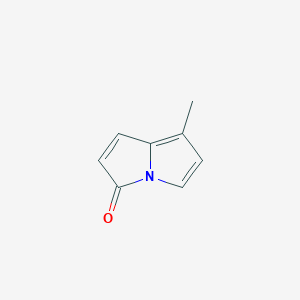

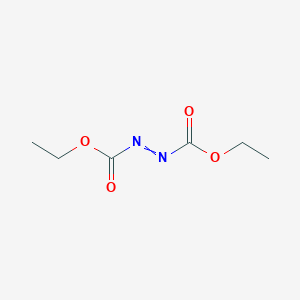

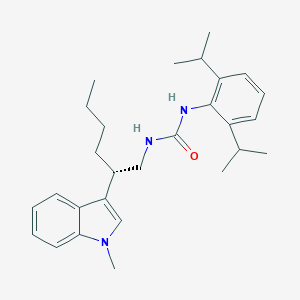

![molecular formula C10H8F2N4O B133821 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide CAS No. 170939-95-4](/img/structure/B133821.png)

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

描述

The compound "1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential as a building block in medicinal chemistry. Triazole derivatives have been extensively studied due to their antimicrobial properties and their role as inhibitors for various enzymes . The presence of the difluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atoms, which can affect the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. This reaction is highly efficient and can be performed under mild conditions, making it suitable for constructing a wide array of triazole compounds . The synthesis of carbohydrazides, which are closely related to triazole carboxamides, has been reported using 4-trichloroacetyl-1H-1,2,3-triazoles as intermediates, followed by reaction with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylmethyl azide and deuterated building blocks.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, Raman, mass spectrometry, and NMR . Density functional theory (DFT) studies can provide insights into the stability of the molecule, electron charge density distribution, and hyper-conjugative interactions . These theoretical studies are crucial for understanding the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, including cyclocondensation to form heterocyclic compounds such as oxadiazoles, pyrroles, and pyrazolines . The reactivity of the triazole ring allows for the introduction of various substituents, which can be used to fine-tune the biological activity of the compound. The presence of the carboxamide group in the compound of interest suggests that it could participate in amide bond formation reactions, potentially leading to the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The difluorophenyl group in the compound of interest is likely to increase its lipophilicity, which can affect its pharmacokinetic properties . The deuterium atoms may also impact the compound's metabolic stability, as C-D bonds are known to have a kinetic isotope effect, making them less susceptible to enzymatic cleavage . The compound's dipole moment, polarizability, and hyperpolarizability can be calculated using computational methods, providing further insight into its potential as a drug candidate .

科学研究应用

Antimicrobial Applications : A study by Pokhodylo et al. (2021) discovered that 1H-1,2,3-triazole-4-carboxamides, including compounds similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, exhibit moderate to good antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity : Kini, Robins, and Avery (1989) in their research, as detailed in Journal of medicinal chemistry, synthesized and tested compounds including 1,2,3-triazole-4-carboxamides for antitumor and antiviral activity. They found significant activity against murine leukemia, suggesting a potential role in cancer therapy.

Solventless and Metal-Free Synthesis : Research by Bonacorso et al. (2015) in Tetrahedron Letters presents a novel synthesis method for the antiepileptic drug rufinamide, which is structurally similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide. This method is solventless and metal-free, highlighting a sustainable approach to drug synthesis.

Synthesis of Antimicrobial Agents : Jadhav et al. (2017) in their study published in Journal of Saudi Chemical Society synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good antimicrobial activities against various strains. This research contributes to the understanding of the antimicrobial potential of triazole derivatives.

Synthesis of Mycobacterium Tuberculosis Inhibitors : Amaroju et al. (2017) in New Journal of Chemistry synthesized compounds using a 1,2,3-triazol-4-ylmethyl derivative, showing activity against Mycobacterium tuberculosis. This indicates a possible application in developing tuberculosis treatments.

Synthesis of Antiepileptic Drugs : An article by Hakimian et al. (2007) in Expert Opinion on Pharmacotherapy discusses rufinamide, a drug with a structure similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, and its efficacy against partial seizures and Lennox-Gastaut syndrome. This supports the compound's relevance in neurological disorders.

属性

IUPAC Name |

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

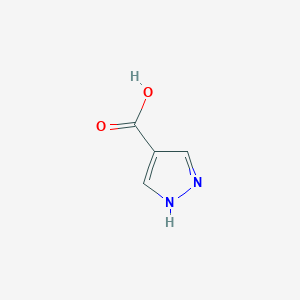

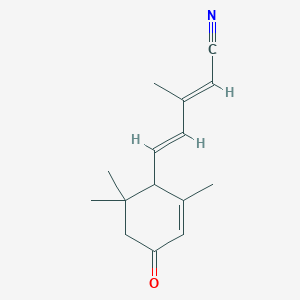

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)